2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide typically involves multiple steps. One common method includes the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diamino benzene in the presence of a base such as lutidine and a solvent like dichloromethane . This reaction forms the intermediate N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide, which is then further reacted to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The benzoxazine ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and benzoxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction of the benzoxazine ring can produce various hydroxy derivatives.
Scientific Research Applications
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting the FtsZ protein, a key functional protein in bacterial cell division . This interaction disrupts the formation of the Z-ring, essential for bacterial cytokinesis, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide is unique due to its combination of indole and benzoxazine moieties, which are not commonly found together in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H21N3O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide |
InChI |
InChI=1S/C21H21N3O5/c1-27-10-9-24-8-7-15-17(24)3-2-4-18(15)28-12-20(25)22-14-5-6-16-19(11-14)29-13-21(26)23-16/h2-8,11H,9-10,12-13H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
OSMMSGYYDRYLSF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=CC4=C(C=C3)NC(=O)CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.